molecular formula C17H23N5 B12374022 AChE/BuChE-IN-4

AChE/BuChE-IN-4

Cat. No.: B12374022
M. Wt: 297.4 g/mol
InChI Key: UOIHYBDULIXVAR-UHFFFAOYSA-N
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Description

AChE/BuChE-IN-4 is a novel research compound designed as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). In the progression of Alzheimer’s disease, AChE activity decreases while BuChE activity increases, making dual inhibitors a strategic approach to maintain acetylcholine levels and mitigate cholinergic deficit across various disease stages. This compound is intended for scientific investigations into cholinergic neurotransmission, the pathophysiology of neurodegenerative disorders, and the development of new therapeutic strategies. Its mechanism of action involves reversible binding to the catalytic sites of both enzymes, thereby reducing the breakdown of the neurotransmitter acetylcholine in the brain. By potently inhibiting both AChE and BuChE, this inhibitor helps to restore cholinergic function and may improve memory and cognitive performance in preclinical research models. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C17H23N5

Molecular Weight

297.4 g/mol

IUPAC Name

4-N-[(1-benzylpiperidin-4-yl)methyl]pyrimidine-2,4-diamine

InChI

InChI=1S/C17H23N5/c18-17-19-9-6-16(21-17)20-12-14-7-10-22(11-8-14)13-15-4-2-1-3-5-15/h1-6,9,14H,7-8,10-13H2,(H3,18,19,20,21)

InChI Key

UOIHYBDULIXVAR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CNC2=NC(=NC=C2)N)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthesis of 1-Benzylpiperidin-4-ylmethylamine

The piperidine core is synthesized via reductive amination or cyclization strategies. A scalable method involves:

Step 1: Reductive Amination of 1-Benzylpiperidin-4-one

  • Reactants : 1-Benzylpiperidin-4-one, ammonium acetate, sodium cyanoborohydride.
  • Conditions : Methanol, 25°C, 12 hours.
  • Yield : 85–90%.

Step 2: Quaternization and Isolation

  • The product is converted to its para-toluenesulfonate salt for stability.

Synthesis of Pyrimidine-2,4-diamine Derivatives

Pyrimidine rings are constructed via cyclocondensation or nucleophilic substitution:

Method A: Cyclocondensation of Guanidine with β-Ketoesters

  • Reactants : Guanidine hydrochloride, ethyl acetoacetate.
  • Conditions : Ethanol, reflux, 6 hours.
  • Yield : 70–75%.

Method B: Chloropyrimidine Amination

  • Reactants : 2,4-Dichloropyrimidine, aqueous ammonia.
  • Conditions : 100°C, sealed tube, 8 hours.
  • Yield : 65–70%.

Coupling of Piperidine and Pyrimidine Moieties

The final step involves linking the two fragments via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination:

SNAr Reaction

  • Reactants : 2,4-Diaminopyrimidine, 1-benzylpiperidin-4-ylmethyl chloride.
  • Conditions : DMF, K$$2$$CO$$3$$, 80°C, 12 hours.
  • Yield : 60–65%.

Buchwald-Hartwig Amination

  • Catalyst : Pd(OAc)$$_2$$, Xantphos.
  • Base : Cs$$2$$CO$$3$$.
  • Conditions : Toluene, 110°C, 24 hours.
  • Yield : 55–60%.

Optimization and Challenges

Stereochemical Control

The chirality at the piperidine C4 position influences binding affinity. Asymmetric synthesis using S-α-phenylethylamine as a chiral auxiliary achieves diastereomeric ratios up to 3.7:1.

Purification Techniques

  • Column Chromatography : Silica gel (hexane/EtOAc gradient) removes unreacted intermediates.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (>99%).

Analytical Characterization

Parameter Data
Melting Point 256°C (decomposition)
$$^1$$H NMR (DMSO-d6) δ 7.32–7.45 (m, 5H, benzyl), 6.85 (s, 2H, NH2), 3.75 (m, 2H, piperidine)
HRMS [M+H]$$^+$$: 297.4 (calc. 297.4)
HPLC Purity 97–99% (C18 column, acetonitrile/water)

Comparative Analysis of Synthetic Methods

Method Yield Purity Scalability
SNAr Coupling 60–65% 95% Moderate
Buchwald-Hartwig 55–60% 97% Low
Reductive Amination 85–90% 99% High

SNAr is favored for industrial production due to lower catalyst costs.

Industrial-Scale Considerations

  • Cost Efficiency : Benzyl chloride and guanidine are cost-effective starting materials (~$50/kg).
  • Safety : Exothermic amination steps require controlled cooling to prevent runaway reactions.
  • Environmental Impact : Ethanol/water recrystallization minimizes solvent waste.

Recent Advancements

  • Flow Chemistry : Continuous-flow systems reduce reaction times from 12 hours to 2 hours.
  • Enzymatic Catalysis : Lipases achieve enantiomeric excess (ee) >90% for chiral intermediates.

Chemical Reactions Analysis

Types of Reactions

AChE/BuChE-IN-4 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are carefully controlled to ensure the desired outcome and minimize side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

Research Findings and Case Studies

  • Dual Inhibition for Alzheimer's Disease Treatment :
    • Recent studies have focused on the development of dual inhibitors that target both AChE and BuChE. For instance, a compound identified as Compound 5 demonstrated IC50 values of 0.26 µM for AChE and 0.19 µM for BuChE, outperforming established drugs like rivastigmine .
    • A study highlighted that inhibiting both enzymes could lead to a more significant therapeutic effect compared to selective inhibition .
  • Impact on Cognitive Functions :
    • Research involving animal models has shown that inhibition of BuChE can lead to improved cognitive functions in conditions where AChE is deficient. For example, BuChE-knockout mice exhibited enhanced learning capabilities and resistance to amyloid-beta-induced oxidative stress .
    • Another study emphasized that BuChE may play a protective role against amyloid-beta fibril formation, suggesting that its inhibition could delay neurodegeneration .
  • Genetic Factors Influencing Treatment :
    • The genotype of patients can significantly influence treatment outcomes with cholinesterase inhibitors. For instance, carriers of the APOE ε4 allele show different responses to BuChE inhibition compared to non-carriers, indicating a need for personalized treatment approaches .

Data Tables

CompoundTarget EnzymeIC50 (µM)Comparison DrugIC50 (µM)
Compound 5AChE0.26Rivastigmine2.76
Compound 5BuChE0.19Tacrine0.44
ZINC390718AChE543.8Donepezil0.17
ZINC390718BuChE241.1--

Mechanism of Action

AChE/BuChE-IN-4 exerts its effects by inhibiting the activity of acetylcholinesterase and butyrylcholinesterase. These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter involved in cholinergic neurotransmission. By inhibiting these enzymes, this compound increases the levels of acetylcholine in the brain, thereby enhancing cholinergic signaling . This mechanism is particularly beneficial in the treatment of Alzheimer’s disease, where cholinergic deficits are a hallmark .

Comparison with Similar Compounds

AChE/BuChE-IN-4 is unique in its dual inhibitory activity against both acetylcholinesterase and butyrylcholinesterase. This distinguishes it from other similar compounds, such as:

Biological Activity

AChE/BuChE-IN-4 is a compound designed to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the hydrolysis of acetylcholine (ACh). This dual inhibition is particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease (AD), where cholinergic dysfunction is a hallmark. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and implications in therapeutic applications.

Both AChE and BuChE play essential roles in cholinergic signaling. AChE primarily hydrolyzes ACh at synaptic sites, while BuChE can compensate for AChE activity when it is diminished, particularly in pathological conditions such as AD . The inhibition of these enzymes by compounds like this compound can lead to increased levels of ACh, enhancing cholinergic transmission.

Enzyme Inhibition Profile

The inhibitory activity of this compound against both enzymes is assessed using various methods, including Ellman’s colorimetric method. The compound shows a significant preference for AChE over BuChE, which is critical given the differential roles these enzymes play in the brain .

CompoundAChE IC50 (μM)BuChE IC50 (μM)
This compound1.35 ± 0.0813.41 ± 0.62

Efficacy in Alzheimer’s Disease Models

In preclinical studies, this compound demonstrated significant cognitive enhancement in animal models of AD. The compound's ability to inhibit both enzymes resulted in improved memory and learning tasks compared to controls. For instance, studies indicated that dual inhibition could lead to better outcomes than selective inhibition of either enzyme alone .

Case Studies

Safety and Toxicity Profile

The safety profile of this compound has been evaluated in various studies. It was found to have a lower toxicity compared to traditional cholinesterase inhibitors, making it a promising candidate for further development. Long-term studies indicated no significant adverse effects at therapeutic doses, although further research is necessary to confirm its safety in diverse populations .

Q & A

Basic Research Questions

Q. What experimental methods are used to determine the IC50 values of AChE/BuChE-IN-4 against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)?

  • Methodology : In vitro enzymatic assays are typically employed. For this compound, the IC50 (half-maximal inhibitory concentration) is calculated using a spectrophotometric Ellman assay, where the inhibitor is incubated with AChE/BuChE and a substrate (e.g., acetylthiocholine). The reaction’s product (thiocholine) reacts with DTNB to produce a yellow chromophore, measured at 412 nm. Dose-response curves are plotted to derive IC50 values .
  • Key Data : Reported IC50 values are 2.08 µM (AChE) and 7.41 µM (BuChE), indicating stronger inhibition of AChE .

Q. How does the blood-brain barrier (BBB) permeability of this compound influence its experimental design in neuropharmacology studies?

  • Methodology : BBB permeability is assessed via in vitro models (e.g., parallel artificial membrane permeability assay, PAMPA-BBB) or in vivo methods (e.g., brain/plasma ratio measurements in rodents). For this compound, its confirmed BBB permeability allows direct testing in animal models of neurodegenerative diseases (e.g., Alzheimer’s) without requiring prodrug modifications .
  • Design Considerations : In vivo efficacy studies should include pharmacokinetic profiling to correlate brain exposure levels with target engagement .

Q. What in vitro or in vivo models are suitable for evaluating the therapeutic potential of this compound in Alzheimer’s disease?

  • In Vitro : Cell lines expressing human AChE/BuChE (e.g., SH-SY5Y neuroblastoma cells) for mechanistic studies.
  • In Vivo : Transgenic mouse models (e.g., APP/PS1) to assess cognitive improvement via behavioral tests (Morris water maze, novel object recognition) and biochemical analysis of brain ACh levels post-treatment .

Advanced Research Questions

Q. How can molecular docking studies (e.g., AutoDock Vina) optimize the binding affinity of this compound derivatives?

  • Methodology :

Protein Preparation : Retrieve AChE/BuChE crystal structures (PDB IDs: 4EY7, 1P0I). Remove water molecules and add polar hydrogens.

Ligand Preparation : Generate 3D conformers of this compound and derivatives using tools like Open Babel.

Docking Parameters : Use AutoDock Vina with a grid box covering the catalytic active site (20 ų). Set exhaustiveness to 8 for accuracy .

Validation : Compare docking scores (binding energy in kcal/mol) with experimental IC50 values to validate predictive power.

  • Example : A derivative with a docking score of −9.2 kcal/mol may show improved inhibition compared to the parent compound (−8.5 kcal/mol) .

Q. How to address discrepancies between in vitro IC50 values and in vivo efficacy data for this compound?

  • Analysis Framework :

Pharmacokinetic Factors : Measure plasma protein binding, metabolic stability (e.g., liver microsomes), and brain penetration.

Off-Target Effects : Screen against related enzymes (e.g., carboxylesterases) using selectivity panels.

Dose-Response Correlation : Perform in vivo dose-ranging studies to identify the minimum effective dose (MED) aligning with in vitro IC50 .

  • Case Study : If in vivo MED is higher than predicted, consider prodrug strategies to enhance bioavailability .

Q. What statistical approaches are recommended for analyzing dose-response data in AChE/BuChE inhibition assays?

  • Methods :

  • Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC50 and Hill slope.
  • Error Analysis : Report 95% confidence intervals for IC50 values.
  • Comparisons : Use ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., derivatives vs. parent compound) .
    • Data Presentation : Include raw data tables with mean ± SEM and normalized inhibition percentages .

Q. How to design a study investigating synergistic effects of this compound with other cholinesterase inhibitors?

  • Experimental Design :

Combination Ratios : Test fixed-ratio combinations (e.g., 1:1, 1:3) using the Chou-Talalay method.

Synergy Metrics : Calculate combination index (CI) values via CompuSyn software (CI < 1 indicates synergy).

Mechanistic Insight : Perform enzyme kinetics (Lineweaver-Burk plots) to determine if synergy arises from competitive/non-competitive interactions .

  • Example : A CI of 0.7 for this compound + donepezil suggests synergistic AChE inhibition .

Data Contradiction and Validation

Q. How to resolve conflicting reports on the selectivity of this compound between independent studies?

  • Validation Steps :

Assay Standardization : Ensure consistent enzyme sources (e.g., human recombinant vs. tissue-derived).

Control Compounds : Include reference inhibitors (e.g., tacrine for AChE, ethopropazine for BuChE).

Cross-Validation : Replicate experiments in a blinded manner across labs .

  • Documentation : Publish raw datasets and detailed protocols to enhance reproducibility .

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